(Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxyphenyl group, and a phenylallylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
The synthesis of (Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the aldol condensation of the thiazolidinone with cinnamaldehyde to yield the target compound. Industrial production methods would likely involve optimization of these steps for higher yields and purity, possibly using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
(Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the double bonds or the thiazolidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring, using reagents like halides or amines.
Condensation: The compound can participate in further condensation reactions with aldehydes or ketones, forming more complex structures.
Scientific Research Applications
(Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its potential anticancer effects could be related to the induction of apoptosis in cancer cells or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar compounds to (Z)-3-(2-methoxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one include other thiazolidinone derivatives and compounds with similar functional groups. For example:
Thiazolidinediones: These compounds are known for their antidiabetic properties.
Benzothiazoles: These have been studied for their antimicrobial and anticancer activities.
Phenylallylidene derivatives: These compounds are often explored for their biological activities.
What sets this compound apart is its unique combination of functional groups, which may confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
(5Z)-3-(2-methoxyphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S2/c1-22-16-12-6-5-11-15(16)20-18(21)17(24-19(20)23)13-7-10-14-8-3-2-4-9-14/h2-13H,1H3/b10-7+,17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTRHWYEJXXTFR-DESBJYGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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